molecular formula C18H14FN3OS2 B2463010 N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide CAS No. 1421480-70-7

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2463010
CAS No.: 1421480-70-7
M. Wt: 371.45
InChI Key: HZXKNKSWCOJSAG-UHFFFAOYSA-N
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Description

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a fluorophenyl group, a methylimidazo[2,1-b]thiazole moiety, and a thiophene-2-carboxamide group. These structural elements contribute to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

The compound, N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide, belongs to the class of thiazole derivatives . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant Thiazole derivatives are known to interact with various targets inducing biological effects .

Mode of Action

It is known that the substituents on a particular position of the thiazole ring can greatly affect the biological outcomes . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their wide range of biological activities .

Pharmacokinetics

The physico-chemical properties of thiazole derivatives, such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles, can influence their pharmacokinetic properties .

Result of Action

Thiazole derivatives are known to induce various biological effects through their interaction with various targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in C-Cl bond . Additionally, the reaction medium, such as water, can influence the design and development of green chemistry technique .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and an aldehyde, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.

    Attachment of the Thiophene-2-carboxamide Group: This step involves the coupling of the imidazo[2,1-b]thiazole intermediate with thiophene-2-carboxylic acid or its derivatives using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated solvents, catalysts like palladium or copper, and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    6-(4-bromophenyl)-imidazo[2,1-b]thiazol-3-yl-acetic acid: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

    4-(4-(4-fluorophenoxy)phenyl)thiazol-2-amine: Contains a thiazole ring and a fluorophenyl group but lacks the imidazo[2,1-b]thiazole moiety.

    N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a thiophene-2-carboxamide group.

Uniqueness

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide is unique due to its combination of structural features, including the imidazo[2,1-b]thiazole core, the fluorophenyl group, and the thiophene-2-carboxamide group. This unique combination contributes to its diverse chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound with potential therapeutic applications due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features several functional groups that contribute to its biological activity:

  • Molecular Formula: C17_{17}H15_{15}FN6_6OS
  • Molecular Weight: 370.4 g/mol
  • Key Functional Groups:
    • Imidazo[2,1-b]thiazole core
    • Thiophene ring
    • Fluorophenyl substituent

The presence of these groups suggests a potential for interactions with various biological targets, influencing its pharmacological profile.

Biological Activities

This compound has been studied for several biological activities:

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-b]thiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this one have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains. In a study, certain derivatives displayed IC50_{50} values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra, indicating potent anti-tubercular activity .

Anticancer Properties

Thiazole derivatives are well-known for their anticancer effects. The compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, related thiazole compounds have demonstrated IC50_{50} values as low as 1.61 µg/mL against various cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl or thiazole rings can enhance cytotoxic activity .

Anti-inflammatory Effects

Thiazole derivatives often exhibit anti-inflammatory properties by modulating inflammatory pathways. The compound's ability to inhibit pro-inflammatory cytokines could be beneficial in treating inflammatory diseases.

The precise mechanism by which this compound exerts its biological effects is under investigation. However, it is hypothesized that:

  • Enzyme Inhibition: The compound may interact with specific enzymes involved in microbial resistance or tumor progression.
  • Receptor Modulation: It may bind to various receptors involved in signaling pathways related to inflammation and cancer.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest that it is slightly soluble in water but more soluble in organic solvents, which may influence its bioavailability and distribution within biological systems .

Research Findings and Case Studies

Recent studies have focused on synthesizing and evaluating the biological activity of related compounds. For instance:

CompoundIC50_{50} (µM)Activity
IT102.32Antitubercular
IT062.03Antitubercular
N/A>128Non-toxic to MRC-5 cells

These findings underline the potential of thiazole derivatives as promising candidates for drug development targeting tuberculosis and cancer .

Properties

IUPAC Name

N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3OS2/c1-11-16(9-20-17(23)15-3-2-8-24-15)25-18-21-14(10-22(11)18)12-4-6-13(19)7-5-12/h2-8,10H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXKNKSWCOJSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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